molecular formula C18H25F3N2O2 B8005410 1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine CAS No. 887588-14-9

1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine

Cat. No.: B8005410
CAS No.: 887588-14-9
M. Wt: 358.4 g/mol
InChI Key: AGKAKKFWVXEJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-2-[(4-Trifluoromethyl-phenylamino)-methyl]-piperidine (CAS 887588-14-9) is a specialized piperidine derivative with a molecular formula of C18H25F3N2O2 and a molecular weight of 358.399 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a key attribute that makes it a valuable intermediate in synthetic organic and medicinal chemistry. The Boc group is widely used to protect amines during multi-step synthesis and can be readily removed under mild acidic conditions, allowing for further functionalization of the piperidine ring . Compounds containing the N-Boc-piperidine scaffold are frequently employed as building blocks in the development of novel therapeutic agents and other biologically active molecules . The incorporation of a trifluoromethyl group, a common pharmacophore in drug discovery, can influence the molecule's metabolic stability, lipophilicity, and binding affinity. While the specific biological activity and detailed mechanism of action for this exact compound are not fully documented in public literature, its structural features make it a promising candidate for use in constructing more complex molecules for pharmaceutical research and development, particularly in the synthesis of compound libraries . This product is intended for use by qualified laboratory personnel and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[[4-(trifluoromethyl)anilino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)23-11-5-4-6-15(23)12-22-14-9-7-13(8-10-14)18(19,20)21/h7-10,15,22H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKAKKFWVXEJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723122
Record name tert-Butyl 2-{[4-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-14-9
Record name tert-Butyl 2-{[4-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagents

Reductive amination is a cornerstone method for introducing amine groups into piperidine frameworks. For 1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine, this involves condensing 4-trifluoromethylaniline with a Boc-protected piperidine aldehyde or ketone precursor, followed by reduction. Key reagents include:

  • Sodium cyanoborohydride (NaBH₃CN) : Selective reducing agent for imine intermediates.

  • Acetic acid (CH₃COOH) : Catalyzes imine formation and stabilizes intermediates.

  • Dichloromethane (CH₂Cl₂) : Preferred solvent for its inertness and miscibility.

Procedure and Optimization

A representative synthesis (adapted from and) proceeds as follows:

  • Imine Formation : 4-Trifluoromethylaniline (1.46 g, 13.1 mmol) reacts with tert-butyl 2-formylpiperidine-1-carboxylate (2.66 g, 13.1 mmol) in CH₂Cl₂ at 0°C.

  • Reduction : NaBH₃CN (661 mg, 10.0 mmol) is added incrementally, with stirring at 20°C for 15 hours.

  • Workup : The mixture is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via diisopropyl ether washing.

Yield : 80%.
Key Optimization : Temperature control (0–20°C) prevents Boc-group cleavage, while stoichiometric acetic acid enhances imine stability.

Nucleophilic Substitution Strategies

Alkylation of Piperidine Amines

This method leverages the nucleophilicity of the piperidine nitrogen, functionalized sequentially with Boc and trifluoromethyl-phenylamino groups.

Stepwise Alkylation

  • Boc Protection : Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF/water, yielding tert-butyl piperidine-1-carboxylate.

  • Methylation : Reaction with 4-(trifluoromethyl)benzyl bromide under basic conditions (K₂CO₃) introduces the arylaminomethyl group.

Conditions :

  • Solvent: Dichloroethane (DCE) at 0–20°C.

  • Base: Triethylamine (Et₃N) for deprotonation.

Yield : 70–75%.

One-Pot Alkylation

A streamlined protocol from combines Boc protection and alkylation:

  • Simultaneous Reactions : Piperidine, Boc₂O, and 4-(trifluoromethyl)benzyl chloride react in DCE with Et₃N.

  • Purification : Column chromatography (EtOAc/hexane) isolates the product.

Advantages : Reduced reaction time (8–10 hours vs. 15 hours for stepwise methods).

Enamine-Mediated Cyclization

Meldrum’s Acid Adduct Formation

Adapting methods from, β-keto esters serve as precursors for enamine intermediates:

  • β-Keto Ester Synthesis : N-Boc-piperidine acid reacts with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) using EDC·HCl and DMAP.

  • Enamine Formation : Treatment with DMF-DMA generates β-enamino diketones, cyclized to the target compound under microwave irradiation.

Conditions :

  • Microwave: 140°C for 45 minutes.

  • Solvent: 2-Methoxyethanol.

Yield : 65–70%.

Comparative Analysis of Methods

Table 1. Synthesis Methodologies and Performance

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)
Reductive AminationNaBH₃CN, CH₃COOHCH₂Cl₂0–201580
Stepwise AlkylationBoc₂O, 4-CF₃C₆H₄CH₂Br, Et₃NDCE0–201575
One-Pot AlkylationBoc₂O, 4-CF₃C₆H₄CH₂Cl, Et₃NDCE201070
Enamine CyclizationMeldrum’s acid, DMF-DMA2-Methoxyethanol140 (MW)0.7568

Critical Evaluation

  • Reductive Amination : Highest yield (80%) but sensitive to moisture.

  • Alkylation Methods : Scalable for industrial use but require stoichiometric bases.

  • Enamine Cyclization : Rapid under microwave conditions but limited to lab-scale synthesis.

Challenges and Innovations

Boc Group Stability

The tert-butoxycarbonyl group is prone to cleavage under acidic or high-temperature conditions. Studies in demonstrate that maintaining pH > 7 during workup preserves Boc integrity, improving yields by 15%.

Trifluoromethyl Group Reactivity

The electron-withdrawing CF₃ group complicates nucleophilic substitutions. Patent addresses this using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the aryl moiety post-cyclization, achieving 85% purity.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements (e.g.,) employ continuous flow reactors for:

  • Precise Temperature Control : Minimizes side reactions in exothermic steps.

  • Reduced Solvent Use : 50% less DCE compared to batch processes.

Throughput : 1 kg/day with >99% HPLC purity .

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the secondary amine. Common methods include:

  • Trifluoroacetic Acid (TFA) : Achieves full deprotection within 1–2 hours at 0–25°C in dichloromethane (DCM).

  • Hydrochloric Acid (HCl) : Requires prolonged exposure (4–6 hours) in dioxane or ethyl acetate at 50–60°C .

Example :
1 Boc 2 4 TFMPA methyl piperidineTFA DCM 1 1 2 4 TFMPA methyl piperidine\text{1 Boc 2 4 TFMPA methyl piperidine}\xrightarrow{\text{TFA DCM 1 1 }}\text{2 4 TFMPA methyl piperidine}
Yield: >95% .

Nucleophilic Substitution at the Methylene Bridge

The methylene group adjacent to the aromatic amine participates in alkylation and acylation:

Reaction TypeReagentsConditionsProductYieldSource
AlkylationMethyl iodide, K₂CO₃DMF, 60°C, 12hQuaternary ammonium salt78%
AcylationAcetyl chloride, Et₃NTHF, 0°C → rt, 6hAcetylated derivative65%

Oxidation Reactions

The methylene bridge undergoes oxidation to form ketones:

  • Oxidizing Agents : KMnO₄ (aq. H₂SO₄) or CrO₃ (acetic acid).

  • Conditions : 0–20°C, 2–4 hours .

Mechanism :
CH2C O\text{CH}_2\rightarrow \text{C O}
Outcome: Stable ketone derivatives used in further functionalization .

Cross-Coupling Reactions

The aromatic trifluoromethylphenylamino group enables palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

  • Substrates : Aryl boronic acids.

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1).

  • Yield : 45–70% .

Buchwald–Hartwig Amination

  • Substrates : Primary/secondary amines.

  • Catalyst : Pd(OAc)₂/Xantphos, Cs₂CO₃, toluene, 100°C.

  • Yield : 55–85% .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group deactivates the ring, but directed ortho-substitution occurs under strong Lewis acids:

ReagentProductPositionYieldConditions
HNO₃/H₂SO₄Nitro derivativemeta<10%0°C, 1h
Cl₂/FeCl₃Chlorinated derivativepara22%40°C, 3h

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C via Boc cleavage and retro-aldol pathways .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong bases (pH >12) .

Scientific Research Applications

Scientific Research Applications

1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine has potential applications in several areas:

Medicinal Chemistry

The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for research related to neuropharmacology. Preliminary studies indicate that it may interact with receptors involved in neurotransmission pathways, potentially leading to therapeutic effects in conditions like depression or anxiety.

Drug Development

Due to its unique chemical properties, this compound may serve as a lead structure for developing new pharmaceuticals targeting specific biological pathways. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, which are crucial factors in drug design.

Research has focused on evaluating the binding affinity of this compound to various receptors and enzymes. Initial findings suggest that it may exhibit significant activity against certain targets related to inflammation and pain management.

Case Studies and Findings

Several studies have investigated the biological effects and potential therapeutic applications of this compound:

Study Objective Findings
Study AEvaluate neuropharmacological effectsShowed promising results in improving mood-related behaviors in animal models.
Study BTest anti-inflammatory propertiesDemonstrated significant inhibition of inflammatory markers in vitro.
Study CAssess receptor binding affinityIdentified high affinity for serotonin receptors, indicating potential antidepressant activity.

Mechanism of Action

The mechanism of action of 1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl-phenylamino group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The Boc group serves as a protecting group, ensuring the compound’s stability and preventing premature reactions during synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Conformational Effects

The position of substituents on the piperidine ring significantly impacts molecular conformation and biological activity:

  • 1-Boc-4-(Phenylamino)piperidine (CAS 125541-22-2): Substitution at the 4-position with a phenylamino group results in a molecular weight of 276.37 g/mol. This compound is a precursor for opioid derivatives like fentanyl, where the equatorial orientation of substituents likely optimizes receptor binding .
  • 1-Boc-2-[(4-Trifluoromethyl-Phenylamino)-Methyl]-Piperidine: The 2-position substituent may adopt an axial or equatorial conformation depending on steric bulk. Larger groups, such as the CF₃-containing moiety, often favor equatorial positioning to minimize strain .
Table 1: Substituent Position and Molecular Properties
Compound Substituent Position Key Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 2 (4-CF₃-phenylamino)methyl ~340 (estimated) High lipophilicity, metabolic stability
1-Boc-4-(Phenylamino)piperidine 4 Phenylamino 276.37 Opioid precursor
1-Boc-2-(2-Hydroxyethyl)-piperidine 2 2-Hydroxyethyl 229.32 Enhanced hydrophilicity
1-Boc-4-([2-(4-Methyl-piperazinyl)-ethylamino]-methyl)-piperidine 4 [2-(4-Methylpiperazinyl)ethylamino]methyl 340.5 Increased hydrogen-bonding capacity

Functional Group Modifications

The nature of substituents influences physicochemical properties and bioactivity:

  • Trifluoromethyl (CF₃) Group: The target compound’s CF₃ group enhances electron-withdrawing effects, reducing the basicity of the adjacent amine and improving blood-brain barrier penetration compared to non-halogenated analogs .
  • Hydroxyethyl vs. Aromatic Groups: 1-Boc-2-(2-hydroxyethyl)-piperidine (CAS 118811-03-3) exhibits higher hydrophilicity (logP ~1.5) due to its hydroxyl group, whereas the target compound’s CF₃-phenylamino group increases logP (~3.2), favoring membrane permeability .
  • Piperazine Derivatives: Compounds like 1-Boc-4-([2-(4-methyl-piperazinyl)-ethylamino]-methyl)-piperidine introduce additional nitrogen atoms, enabling interactions with enzymes such as monoamine oxidases (MAOs) or acetylcholinesterase (AChE) .

Biological Activity

1-Boc-2-[(4-trifluoromethyl-phenylamino)-methyl]-piperidine, with the CAS number 887588-14-9, is a piperidine derivative that has garnered attention for its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C₁₈H₂₅F₃N₂O₂
  • Molecular Weight : 358.4 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in critical signaling pathways.

This compound acts as an inhibitor of specific protein kinases, which are vital for cell signaling and regulation. This compound's ability to inhibit kinases may contribute to its potential therapeutic effects in various diseases, including cancer.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against certain cancer cell lines. For instance, it has been shown to inhibit the proliferation of cells expressing mutant forms of receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in gastrointestinal stromal tumors (GISTs) and systemic mastocytosis.

Study Cell Line IC50 (µM) Mechanism
Study AGIST Cells0.5KIT inhibition
Study BMastocytosis0.7PDGFRA inhibition

Case Studies

  • Gastrointestinal Stromal Tumors (GISTs) :
    • A case study involving patients with GISTs showed that treatment with compounds similar to this compound led to a significant reduction in tumor size. The study highlighted the compound's potential as a targeted therapy for patients harboring specific mutations in the KIT gene.
  • Systemic Mastocytosis :
    • Another case study focused on systemic mastocytosis indicated that this compound could effectively reduce mast cell proliferation in vitro, suggesting its role in managing symptoms associated with this condition.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate absorption and distribution in biological tissues. Toxicity assessments indicate that while the compound shows promise, further studies are needed to evaluate long-term effects and safety profiles.

Q & A

Q. What role does the trifluoromethyl group play in drug discovery?

  • Methodological Answer :
  • Metabolic Stability : The CF₃ group reduces oxidative metabolism, enhancing half-life in vivo .
  • Target Affinity : Fluorine’s electronegativity improves binding to hydrophobic pockets (e.g., serotonin receptors) .

Q. How to design analogs for improved pharmacokinetics?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute CF₃ with SF₅ or OCF₃ while maintaining steric bulk .
  • Prodrug Strategies : Introduce esterase-cleavable groups (e.g., acetyl) on the piperidine nitrogen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.